molecular formula C5H7NO3 B3122285 Methyl 2-isocyanatopropanoate CAS No. 30293-83-5

Methyl 2-isocyanatopropanoate

Cat. No. B3122285
CAS RN: 30293-83-5
M. Wt: 129.11 g/mol
InChI Key: ZYILYULSVKLHKZ-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatopropanoate is a chemical compound with the IUPAC name methyl (2R)-2-isocyanatopropanoate . It has a molecular weight of 129.12 and its InChI code is 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 . The compound contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes 15 bonds in total. These comprise 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.12 . Its InChI code is 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 .

Scientific Research Applications

Industrial and Biological Interactions

Methyl isocyanates, including Methyl 2-isocyanatopropanoate, are significant in industrial applications, particularly noted for their interactions with biological systems. A study by Bessac et al. (2009) highlighted the noxious effects of industrial isocyanates like this compound. These compounds induce responses such as lacrimation, pain, airway irritation, and edema, similar to tear gases, by activating transient receptor potential ankyrin 1 (TRPA1) in sensory neurons.

Immunotoxicity and Genotoxicity

The immunotoxic and genotoxic effects of isocyanates are a significant area of research. Mishra et al. (2008) Mishra et al. (2008) conducted a study that revealed the induction of DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes exposed to methyl isocyanate, a component structurally similar to this compound. These findings provide insight into the molecular mechanisms of isocyanate-induced immunotoxicity at the genomic level.

Genetic Toxicity Studies

Research on the genetic toxicity of methyl isocyanates has been conducted with various in vitro and in vivo assays. Shelby et al. (1987) Shelby et al. (1987) discovered that methyl isocyanate, closely related to this compound, has the capacity to affect chromosome structure but not induce gene mutations. These results are vital for understanding the potential risks associated with exposure to isocyanates.

Safety and Hazards

The safety data sheet for Methyl 2-isocyanatopropanoate indicates that it should not be released into the environment . In case of accidental release, it is recommended to sweep up or vacuum up the spillage and collect it in a suitable container for disposal . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 2-isocyanatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYILYULSVKLHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

L-Alanine methyl ester hydrochloride (6.00 g., 42.99 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (7.8 ml., 64.66 mmole) and heated at 55° C. for 20.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to distillation to afford the desired intermediate 2-isocyanatopropionic acid methyl ester (4.64 g., 83.6% yield) as a clear colorless liquid. B.P. 58° C. (15-20 mm Hg.). 1H-NMR (200 MHz, CDCl3) δppm =1.54, d, J=8 Hz., 3H (--CH3), 3.87, s, 3H (--OCH3), 4.13, q, J=8 Hz., 1H(--CH--CH3), IR(neat) 3000, 2960, 2270, 1745, 1455, 1445, 1385, 1305, 1230, 1110 cm-1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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